molecular formula C13H9F3O2 B12937752 Methyl 6-(trifluoromethyl)-2-naphthoate

Methyl 6-(trifluoromethyl)-2-naphthoate

Cat. No.: B12937752
M. Wt: 254.20 g/mol
InChI Key: SCPGLJGBEPYHNH-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-2-naphthoate is an organic compound that belongs to the class of naphthoates. It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(trifluoromethyl)-2-naphthoate typically involves the introduction of a trifluoromethyl group into the naphthalene ring. One common method is the trifluoromethylation of a naphthoic acid derivative, followed by esterification to form the methyl ester. The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, along with catalysts like copper or palladium to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(trifluoromethyl)-2-naphthoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methyl-2-naphthoate
  • Methyl 6-chloro-2-naphthoate
  • Methyl 6-bromo-2-naphthoate

Uniqueness

Methyl 6-(trifluoromethyl)-2-naphthoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity compared to its non-fluorinated analogs, making it valuable in various applications .

Properties

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)naphthalene-2-carboxylate

InChI

InChI=1S/C13H9F3O2/c1-18-12(17)10-3-2-9-7-11(13(14,15)16)5-4-8(9)6-10/h2-7H,1H3

InChI Key

SCPGLJGBEPYHNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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